molecular formula C15H13NO2 B043800 7-Hydroxy-2-acetamidofluorene CAS No. 363-49-5

7-Hydroxy-2-acetamidofluorene

Cat. No. B043800
CAS RN: 363-49-5
M. Wt: 239.27 g/mol
InChI Key: RAYOKTUAMJNEFH-UHFFFAOYSA-N
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Description

7-Hydroxy-2-acetamidofluorene is a member of fluorenes . It has a molecular formula of C15H13NO2 and a molecular weight of 239.27 g/mol . The IUPAC name for this compound is N-(7-hydroxy-9H-fluoren-2-yl)acetamide .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-acetamidofluorene consists of 33 bonds in total, including 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings . The compound also contains 1 secondary amide (aliphatic) and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The computed properties of 7-Hydroxy-2-acetamidofluorene include a molecular weight of 239.27 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 239.094628657 g/mol .

Scientific Research Applications

  • Carcinogenicity Studies : It's used to study the relationship between carcinogenicity and carcinogen binding in liver cell constituents of various animals (Mcgregor, 1975).

  • Enzyme System Research : The compound aids in studying the N- and ring-hydroxylation of 2-acetamidofluorene by rat liver reconstituted cytochrome P-450 enzyme systems (Lotlikar & Zaleski, 1975).

  • Comparative Animal Studies : It helps determine if guinea pigs react similarly to rats when exposed to carcinogenic agents (Urquhart, 1955).

  • Teratogenicity Research : This compound is principally responsible for neural tube defects caused by 2-acetylaminofluorene in cultured whole rat embryos (Faustman-Watts et al., 1985).

  • Metabolism and Resistance Studies : It may be a metabolite of N-hydroxy-2-acetamidofluorene, involved in the resistance of guinea-pigs and monkeys to the carcinogenic effects of arylamines and arylamides (Razzouk, Mercier, & Roberfroid, 1980).

  • Chemical Research : It's identified as a novel compound with potential applications in chemical research (Pitzer & Ray, 1968).

  • Carcinogenic Activity Analysis : N-Hydroxy-2-acetylaminofluorene, a major metabolite of 2-acetylaminofluorene, is more active in producing tumors in various rat tissues (Miller, Miller, & Hartmann, 1961).

properties

IUPAC Name

N-(7-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-12-2-4-14-10(7-12)6-11-8-13(18)3-5-15(11)14/h2-5,7-8,18H,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYOKTUAMJNEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189837
Record name Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-acetamidofluorene

CAS RN

363-49-5
Record name N-(7-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-(7-Hydroxy-2-fluorenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2-acetamidofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40566
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(7-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-(7-HYDROXY-2-FLUORENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGD8AM5AGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JH Weisburger, PH Grantham… - British Journal of …, 1965 - ncbi.nlm.nih.gov
… showed that the major constituent was 7-hydroxy-2-acetamidofluorene. Traces of 2-acet… those of 7-hydroxy-2-acetamidofluorene and its deacetylated product, 2-amino-7-fluorenol. …
Number of citations: 7 www.ncbi.nlm.nih.gov
PD Lotlikar, MB Wasserman - Biochemical Journal, 1972 - portlandpress.com
… In this solvent system, 5- and 7-hydroxy-2acetamidofluorene could not be separated; these were eluted together and determined quantitatively as 7-hydroxy-2-acetamidofluorene. Liver …
Number of citations: 38 portlandpress.com
RB Banks, TJ Smith, PE Hanna - Journal of medicinal chemistry, 1983 - ACS Publications
… Although l-hydroxy-2-acetamidofluorene (1) and3-hydroxy-2-acetamidofluorene (2) are often minor metabolites, compared to 7-hydroxy-2-acetamidofluorene, the former compounds …
Number of citations: 6 pubs.acs.org
HJ Johnson Jr, SF Cernosek Jr… - … of Chromatography A, 1979 - Elsevier
… and 7-hydroxy-2-acetamidofluorene … 7-Hydroxy-2-acetamidofluorene … Peaks: 1 = 7-hydroxy-2-acetamidofluorene; 2 = Shydroxy-2-acetamidofuorene; …
Number of citations: 14 www.sciencedirect.com
C Razzouk, M Mercier, M Roberfroid - Xenobiotica, 1980 - Taylor & Francis
… in the guinea-pig, 7-hydroxy-2acetamidofluorene may be a … excretion of 7-hydroxy2-acetamidofluorene which contrasted … , large amounts of 7-hydroxy-2-acetamidofluorene, a metabolite …
Number of citations: 13 www.tandfonline.com
T Nissilä, L Sainiemi, MM Karikko, M Kemell, M Ritala… - Lab on a Chip, 2011 - pubs.rsc.org
… In vivometabolism studies of 2-acetamidofluorene in rats 30 have revealed regioisomeric hydroxylated metabolites (3-, 5-, and 7-hydroxy-2-acetamidofluorene) but with the MS used in …
Number of citations: 28 pubs.rsc.org
M Daff, C Hoch‐Ligeti, EL Kennaway… - Cancer …, 1948 - researchgate.net
METHODS The liver was removed at once, and the whole organ, in the case of a mouse, or one or more portions of similar weight (about 1 gm.) from the liver of a rat, homogenized by …
Number of citations: 10 www.researchgate.net
S Schulman - 1948 - search.proquest.com
… Bielschowsky (44) has shown that 7-hydroxy-- 2-acetamidofluorene can be isolated from the urine of rats fed 2-acetamidoflucrene. Therefore, If the organism does attempt to detoxify the …
Number of citations: 0 search.proquest.com
T Nissilä - 2011 - Helsingin yliopisto
Number of citations: 2

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